molecular formula C18H16N4O3S B11287613 3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11287613
M. Wt: 368.4 g/mol
InChI Key: DSHADUYRVRZKOX-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes, interfere with DNA synthesis, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxyphenyl and methoxyphenoxy groups enhances its biological activity and makes it a valuable compound for further research .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O3S/c1-23-13-6-8-14(9-7-13)25-11-16-19-20-18-22(16)21-17(26-18)12-4-3-5-15(10-12)24-2/h3-10H,11H2,1-2H3

InChI Key

DSHADUYRVRZKOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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